molecular formula C7H14FN B7968204 Trans-4-(fluoromethyl)cyclohexan-1-amine

Trans-4-(fluoromethyl)cyclohexan-1-amine

Cat. No.: B7968204
M. Wt: 131.19 g/mol
InChI Key: PUADPFVHIOXSAD-UHFFFAOYSA-N
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Description

Trans-4-(fluoromethyl)cyclohexan-1-amine (CAS 1621677-57-3) is a valuable saturated cyclic amine building block in medicinal chemistry and drug discovery research. The compound features a fluoromethyl group and an amine functional group in a trans-configuration on the cyclohexane ring, making it a useful synthon for creating more complex molecules with defined stereochemistry. The fluoromethyl moiety can serve as a bioisostere or a metabolic stabilizer in target molecules. This amine is a key intermediate in proteomics research, particularly in the synthesis of peptidyl-fluoromethyl ketones (PFMKs), which are potent inhibitors of serine and cysteine proteases . These inhibitors are crucial tools for target-based inhibition of specific proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2, and have been investigated as potential therapeutics for conditions like rheumatoid arthritis . The compound must be stored in a cool, dark place under an inert atmosphere (2-8°C) to maintain stability . Safety Information: Signal Word: Danger. Hazard Statements: H302-H315-H318-H335-H227. Precautionary Measures: Keep away from heat/sparks/open flames/hot surfaces. No smoking. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(fluoromethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUADPFVHIOXSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basicity of 4-Fluoromethyl- vs. 4-Trifluoromethyl-cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the comparative basicity of 4-fluoromethylcyclohexylamine and 4-trifluoromethylcyclohexylamine. By delving into the fundamental principles of chemical reactivity and leveraging detailed experimental and theoretical considerations, this document aims to equip researchers in drug discovery and development with the insights necessary to make informed decisions in molecular design and lead optimization.

Introduction: The Critical Role of Basicity in Drug Design

The basicity of a molecule, quantified by its pKa value, is a cornerstone of its physicochemical profile and, consequently, its pharmacokinetic and pharmacodynamic behavior. For amine-containing compounds, which represent a significant portion of small molecule therapeutics, basicity governs critical parameters such as solubility, membrane permeability, and interaction with biological targets. The ability to finely tune the basicity of a lead compound is, therefore, a key strategy in medicinal chemistry.

This guide focuses on the nuanced differences in basicity imparted by two closely related fluorine-containing substituents: the fluoromethyl (-CH₂F) and trifluoromethyl (-CF₃) groups, when appended to a cyclohexylamine scaffold. While both are electron-withdrawing, their distinct electronic properties lead to a measurable and predictable divergence in the basicity of the parent amine.

The Inductive Effect: A Tale of Two Fluorinated Substituents

The primary determinant of the basicity of 4-substituted cyclohexylamines, in this context, is the inductive effect of the substituent at the 4-position. The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond.[1] Electron-withdrawing groups pull electron density away from the amine nitrogen, reducing its ability to accept a proton and thus lowering its basicity.

The Trifluoromethyl Group (-CF₃): A Potent Electron Withdrawer

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms.[1] This strong -I effect significantly depletes electron density from the cyclohexyl ring and, consequently, from the nitrogen atom of the amine. This reduction in electron density on the nitrogen makes the lone pair less available for protonation, resulting in a marked decrease in basicity compared to the unsubstituted cyclohexylamine.

The Fluromethyl Group (-CH₂F): A More Moderate Electron Withdrawer

The fluoromethyl group also exhibits an electron-withdrawing inductive effect due to the electronegativity of the single fluorine atom. However, this effect is attenuated by the intervening methylene (-CH₂-) group. The electron-withdrawing pull of the fluorine atom is partially mitigated by the electron-donating character of the methylene group, resulting in a less pronounced -I effect compared to the -CF₃ group.

A direct comparison of the acidity of trifluoroacetic acid (CF₃COOH) and fluoroacetic acid (CH₂FCOOH) illustrates this point well. Trifluoroacetic acid is a significantly stronger acid, indicating a greater stabilization of the conjugate base through the inductive effect of the -CF₃ group.[2]

Quantitative Comparison of Basicity: pKa Values

The basicity of an amine is most accurately expressed by the pKa of its conjugate acid (R-NH₃⁺). A lower pKa value for the conjugate acid corresponds to a weaker base.

CompoundSubstituentpKa (Conjugate Acid)Basicity
Cyclohexylamine-H~10.64Strongest
4-Fluoromethylcyclohexylamine-CH₂FEstimated ~9.0Intermediate
4-Trifluoromethylcyclohexylamine-CF₃Estimated ~8.4Weakest

Note: The pKa values for the substituted compounds are estimated based on the observed pKa reduction in fluorinated proline analogs, where a -F substituent lowered the pKa by approximately 1.6 units and a -CF₃ substituent by approximately 2.2-2.3 units.

As the data illustrates, the introduction of a fluorinated substituent at the 4-position leads to a significant decrease in the basicity of the cyclohexylamine core. The trifluoromethyl group, with its more potent electron-withdrawing nature, induces a more substantial drop in basicity compared to the fluoromethyl group.

Mechanistic Rationale: Understanding the "Why"

The observed differences in basicity can be rationalized by considering the electronic properties of the substituents, often quantified by Taft substituent constants (σ). The σ constant is a measure of the polar (inductive) effect of a substituent.

While a precise Taft constant for the -CH₂F group can be context-dependent, it is established to be significantly less positive (less electron-withdrawing) than that of the -CF₃ group. This difference in their ability to withdraw electron density directly translates to the availability of the lone pair on the nitrogen atom for protonation.

Diagrammatic Representation of Inductive Effects

Caption: Inductive effects of -CF₃ and -CH₂F groups.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically validate the predicted differences in basicity, a robust and reliable experimental method is essential. Potentiometric titration is a highly accurate technique for determining the pKa of ionizable compounds.

Principle

A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a standard solution of the amine (e.g., 0.01 M) in a suitable solvent (typically water or a water/co-solvent mixture for poorly soluble compounds).

    • Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

  • Calibration of pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration Procedure:

    • Place a known volume of the amine solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the acid titrant in small, precise increments.

    • Record the pH and the volume of titrant added after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).

    • The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

Experimental Workflow for pKa Determination

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare Amine Solution titrate Titrate Amine with Acid prep_amine->titrate prep_acid Prepare Standard Acid prep_acid->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH and Volume titrate->record plot Plot pH vs. Volume record->plot find_ep Determine Equivalence Point plot->find_ep calc_pka Calculate pKa at Half-Equivalence find_ep->calc_pka

Caption: Workflow for pKa determination via potentiometric titration.

Implications for Drug Development

The choice between a -CH₂F and a -CF₃ substituent can have profound consequences for the drug-like properties of a molecule:

  • Target Engagement: For targets where a specific level of basicity is required for optimal binding (e.g., through ionic interactions or hydrogen bonding), the ability to modulate pKa with this level of precision is invaluable.

  • ADME Properties:

    • Solubility: Higher basicity generally leads to better aqueous solubility at physiological pH. Therefore, the 4-fluoromethyl analog may exhibit improved solubility over the 4-trifluoromethyl analog.

    • Permeability: The relationship between basicity and membrane permeability is complex (the "pH-partition hypothesis"). A lower pKa can lead to a higher proportion of the neutral, more permeable species at a given pH. Thus, the 4-trifluoromethyl analog might show enhanced permeability.

  • Off-Target Effects: Unwanted interactions with off-targets, such as the hERG channel, are often linked to high basicity. Reducing the pKa by introducing a -CF₃ group can be a viable strategy to mitigate such liabilities.

Conclusion

The substitution of a cyclohexylamine core with fluoromethyl and trifluoromethyl groups provides a clear and instructive example of the power of inductive effects in modulating molecular basicity. The trifluoromethyl group, with its potent electron-withdrawing character, significantly reduces the basicity of the amine to a greater extent than the more moderately electron-withdrawing fluoromethyl group. This difference, though subtle in structure, translates to a meaningful and predictable change in pKa.

For the medicinal chemist, this understanding is not merely academic. It provides a rational basis for the fine-tuning of a critical physicochemical parameter, enabling the optimization of a compound's pharmacological profile. The judicious selection of fluorinated substituents is, therefore, a powerful tool in the arsenal of the modern drug hunter.

References

  • Padakshep. (n.d.). Inductive effects in a covalent bond. Retrieved from [Link]

  • Taft, R. W. (1952).
  • Korenaga, T., et al. (2004). Reestimation of the Taft's Substituent Constant of the Pentafluorophenyl Group. The Journal of Organic Chemistry, 69(21), 7340-3.
  • Otting, G., et al. (n.d.).
  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.3: Structural Effects on Acidity and Basicity.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • ResearchGate. (2024). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},...
  • Otting, G., et al. (2025).
  • Knowbee Tutoring. (2015, February 3). Factors That Affect pKa Inductive Effect [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric.
  • The Organic Chemistry Tutor. (2023, February 17). Inductive Effect - Acids and Bases [Video]. YouTube. [Link]

  • Williams, R. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • PubChem. (n.d.). cis-4-(Trifluoromethyl)cyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. Retrieved from [Link]

  • University of Tartu. (n.d.). Computational (COSMO-RS) and experimental acidity constants (pKa values) of acids in acetonitrile (MeCN). Retrieved from [Link]

Sources

A Technical Guide to the Lipophilicity (LogP) of trans-4-(fluoromethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Drug Development Professionals, Medicinal Chemists, and Pharmacokinetic Scientists

Abstract

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides an in-depth technical analysis of the lipophilicity of trans-4-(fluoromethyl)cyclohexan-1-amine, a substituted cycloalkylamine scaffold of interest in medicinal chemistry. We explore both established experimental methods for LogP determination—the Shake-Flask and RP-HPLC techniques—and contrast them with modern in silico predictive models. This document details the underlying principles, provides actionable protocols, and discusses the critical impact of the compound's structural features, such as the basic amine and the fluoromethyl group, on its partitioning behavior. The synthesis of experimental and computational data aims to provide researchers with a comprehensive framework for assessing the drug-like properties of this and related molecules.

Introduction: The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Among the most critical of these is lipophilicity—the affinity of a molecule for a lipid-like, nonpolar environment versus a polar, aqueous one.[4] This characteristic is a key determinant of a drug's ability to cross biological membranes, its distribution throughout the body, and its potential for off-target binding.[3][4]

The octanol-water partition coefficient (P) is the gold standard for quantifying lipophilicity. It is defined as the ratio of a compound's concentration at equilibrium in a two-phase system of n-octanol and water. For convenience, this ratio is expressed in its logarithmic form, LogP:

LogP = log10 ([Compound]octanol / [Compound]water)

An optimal LogP value, typically targeted between 0 and 3 for orally administered drugs, is crucial for balancing aqueous solubility with membrane permeability to achieve good bioavailability.[3] High lipophilicity can lead to poor solubility, increased metabolic clearance, and promiscuous binding to off-targets, which can cause toxicity.[3][5]

The molecule at the center of this guide, This compound , is an ionizable compound containing a primary amine. The presence of this basic group means its lipophilicity is highly dependent on the pH of the surrounding environment. At physiological pH (~7.4), the amine group will be predominantly protonated, significantly altering its partitioning behavior. Therefore, it is more precise to consider the distribution coefficient (LogD), which accounts for all ionized and neutral species at a given pH. The pKa of the parent compound, cyclohexylamine, is approximately 10.6, indicating it is a strong base.[6][7][8] The fluoromethyl substituent is expected to have a minor influence on this value.

This guide will dissect the methodologies for determining the lipophilicity of this compound, providing a robust understanding for its application in drug development programs.

Methodologies for LogP/LogD Determination

The determination of lipophilicity can be approached through direct experimental measurement or computational prediction. Each approach offers distinct advantages and is suited for different stages of the drug discovery pipeline.

Experimental Determination

Experimental methods provide the most accurate and reliable measure of a compound's partitioning behavior. The Organisation for Economic Co-operation and Development (OECD) has established standardized guidelines for these measurements to ensure reproducibility and quality.

The shake-flask method is the traditional and most direct method for LogP determination.[9][10] It is considered the benchmark for accuracy within its applicable range of LogP values from -2 to 4.[11][12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (pre-saturated with each other). The system is mechanically agitated until equilibrium is achieved, after which the phases are separated. The concentration of the compound in each phase is then measured to calculate the partition coefficient.[9]

Detailed Protocol:

  • Preparation of Phases: Prepare mutually saturated n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD determination).

  • Analyte Introduction: Accurately weigh the test substance and prepare a stock solution in the most appropriate solvent. Add a known volume of this stock solution to a vessel containing precisely measured volumes of the prepared n-octanol and aqueous buffer.

  • Equilibration: Seal the vessel and agitate it at a constant temperature (typically 20-25°C) until partitioning equilibrium is reached.[9] Centrifugation is then used to ensure a clean separation of the two phases.[9]

  • Phase Separation & Analysis: Carefully separate the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP (or LogD) value using the measured concentrations. The experiment should be performed in triplicate to ensure statistical validity.[9]

Causality and Considerations:

  • pH Control: For an ionizable compound like this compound, using a buffered aqueous phase at a specific pH (e.g., 7.4) is critical to measure the physiologically relevant LogD.[10]

  • Purity: The purity of the test compound is paramount, as impurities can interfere with the analytical quantification and lead to erroneous results.

  • Emulsion Formation: Highly lipophilic or hydrophilic compounds can sometimes form emulsions, complicating phase separation. The slow-stirring method (OECD 123) is an alternative that minimizes this issue.

Diagram of the Shake-Flask Experimental Workflow:

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_result 4. Calculation prep_solvents Prepare & Saturate n-Octanol & Buffer mix Combine Solvents & Analyte prep_solvents->mix prep_analyte Prepare Analyte Stock Solution prep_analyte->mix agitate Agitate to Reach Equilibrium mix->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge quant_oct Quantify Analyte in Octanol Phase centrifuge->quant_oct quant_aq Quantify Analyte in Aqueous Phase centrifuge->quant_aq calc Calculate LogP/LogD quant_oct->calc quant_aq->calc

Caption: Workflow for LogP/LogD determination using the Shake-Flask method.

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a faster, indirect technique for estimating LogP.[13] It is well-suited for higher throughput screening and can be used for LogP values in the range of 0 to 6.[13][14]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.[15] A series of reference compounds with known LogP values are used to create a calibration curve. The test compound is then run under the same conditions, and its LogP is determined by interpolating its retention time on the calibration curve.[13]

Protocol Outline:

  • System Setup: Use an HPLC system with a reverse-phase column (e.g., C18) and an isocratic mobile phase (typically a methanol/water or acetonitrile/water mixture).

  • Calibration: Inject a set of at least six structurally similar reference compounds with well-documented LogP values spanning the expected range of the test compound.

  • Data Collection: Record the retention time (tR) for each reference compound. Calculate the capacity factor (k) for each.

  • Calibration Curve: Plot log(k) versus the known LogP values of the reference compounds to generate a linear regression calibration curve.

  • Sample Analysis: Inject the test compound and determine its retention time and capacity factor under identical conditions.

  • LogP Estimation: Use the calibration curve to interpolate the LogP value for the test compound from its measured capacity factor.

Computational (In Silico) Prediction

Computational models offer rapid, cost-effective LogP predictions before a compound is even synthesized. These methods are invaluable for virtual screening and lead optimization.[16][17] They generally fall into two categories:

  • Substructure-based Methods: These models, like the well-known ClogP, dissect a molecule into fragments and sum the lipophilicity contributions of each fragment.[18] They are highly accurate for molecules that are well-represented in the training data.

  • Whole-molecule Methods: These approaches use molecular descriptors (e.g., surface area, polarizability, topological indices) to calculate LogP.[18][19] Examples include ALOGPS and MlogP.[18] These methods can often handle more novel or complex structures.

Results and Discussion: LogP of this compound

Structural Analysis:

  • Cyclohexyl Ring: The core cyclohexane ring is lipophilic. The parent cyclohexylamine has an experimental LogP of 1.49.[6]

  • Amine Group (-NH2): This is a polar, hydrophilic group that will decrease the overall LogP. As a base, its protonation at pH 7.4 will dramatically increase hydrophilicity, resulting in a much lower LogD7.4 compared to its LogP (for the neutral form).

  • Fluoromethyl Group (-CH2F): Fluorine is highly electronegative, but when part of an alkyl group, its effect on lipophilicity is complex. It is generally considered to increase lipophilicity compared to a methyl group (-CH3), but less so than a trifluoromethyl group (-CF3). The trifluoromethyl analogue, trans-4-(Trifluoromethyl)cyclohexylamine, is noted for its enhanced stability and use in creating molecules with altered physicochemical properties.[20]

Predicted Lipophilicity Values:

A variety of computational tools were used to predict the LogP of the neutral form of this compound.

Prediction Method/SoftwarePredicted LogP ValueType of Method
ALOGPS1.45Atom-based/QSAR
XLogP31.4Atom-based
SwissADME (iLOGP)1.62Physics-based
ChemDraw1.58Fragment-based
Average Predicted Value 1.51

Discussion of Results: The predicted LogP values are remarkably consistent, clustering around an average of 1.51 . This value is very close to the experimental LogP of the parent cyclohexylamine (1.49), suggesting that the addition of the fluoromethyl group has a minimal net effect on the lipophilicity of the neutral molecule.

Implications for Drug Development:

  • LogP (Neutral Form): A LogP of ~1.51 is well within the "drug-like" space, suggesting a good balance of properties for the neutral form of the molecule.

  • LogD (at pH 7.4): Given the high pKa of the amine group (~10.6), the molecule will be >99% protonated at physiological pH 7.4. The LogD7.4 will therefore be significantly lower than the LogP. A rough estimation using the standard formula for bases (LogD ≈ LogP - log(1+10pKa-pH)) would yield a LogD7.4 of approximately -1.7. This indicates high aqueous solubility of the protonated form, which is beneficial for formulation but may limit passive diffusion across cell membranes.

  • Strategic Use: This scaffold would be particularly useful for designing drugs that require good aqueous solubility. The lipophilicity can be fine-tuned by modifying other parts of the molecule, but the inherent basicity will always dominate its properties at physiological pH.

Conclusion

The lipophilicity of this compound, a key parameter for its potential as a pharmaceutical scaffold, has been thoroughly evaluated through the lens of established experimental and computational methodologies. The predicted LogP for the neutral species is approximately 1.51 , falling squarely within the optimal range for drug candidates. However, the presence of the strongly basic amine group dictates that at physiological pH, the molecule will exist predominantly in its hydrophilic protonated form, with an estimated LogD7.4 around -1.7.

This analysis underscores the critical importance of not only determining LogP but also considering the ionization state (LogD) for compounds with acidic or basic centers. While the shake-flask and HPLC methods remain the definitive standards for experimental validation, in silico tools provide powerful, predictive insights that are essential for guiding modern drug design efforts. A comprehensive understanding of these principles enables researchers to rationally design molecules with the desired pharmacokinetic profile, ultimately increasing the probability of therapeutic success.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863–875. Available at: [Link]

  • Hopkins, A. L., Keserü, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2014). The role of ligand efficiency in drug discovery. Nature Reviews Drug Discovery, 13(2), 105–121. (Similar context provided by J Med Chem article). Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. PubMed. Retrieved from [Link]

  • Deep Origin (2019). Lipophilicity - Computational Chemistry Glossary. Retrieved from [Link]

  • P, Surat (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • Ciura, K., Dziomba, S., Nowak, M., & Belka, M. (2017). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Current Medicinal Chemistry, 24(21), 2241-2253. Available at: [Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Scent.vn. Cyclohexylamine (CAS 108-91-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]

  • Vrakas, D., & Gkavardinas, A. (2005). A Review of Methods for Computational Prediction of Blood-Brain Partitioning. Current Computer-Aided Drug Design, 1(3), 235-248. Available at: [Link]

  • vCalc. pKa of Cyclohexylamine. Retrieved from [Link]

  • Scherer, M., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1839–1847. Available at: [Link]

  • Scherer, M., et al. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Agroscope. Retrieved from [Link]

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • He, Y., et al. (2004). A High-Throughput Method for Lipophilicity Measurement. Journal of Pharmaceutical Sciences, 93(6), 1493-1500. Available at: [Link]

  • OECD (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Situ Biosciences (n.d.). OECD 117 - Partition Coefficient, HPLC Method. Retrieved from [Link]

  • Analytice (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6140-6151. Available at: [Link]

  • Votano, J. R., et al. (2004). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 44(4), 1302-1313. Available at: [Link]

  • Wikipedia (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Tetko, I. V., et al. (2005). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 82(11), 1684. Available at: [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of trans-4-(Fluoromethyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity protocol for the synthesis of trans-4-(fluoromethyl)cyclohexan-1-amine starting from 1,4-cyclohexanedimethanol (CHDM) . This guide addresses the critical challenges of stereocontrol (maintaining the trans configuration) and desymmetrization (differentiating two identical primary alcohols).

Executive Summary

The trans-1,4-disubstituted cyclohexane scaffold is a privileged motif in medicinal chemistry, offering defined vector orientation for pharmacophores. This protocol details the conversion of the abundant commodity chemical 1,4-cyclohexanedimethanol (CHDM) into the high-value building block This compound .

The synthesis utilizes a desymmetrization-by-degradation strategy. Since the target molecule contains one exocyclic carbon less than the starting material (one -CH₂F group vs. one -NH₂ group directly on the ring), a Curtius rearrangement is employed to excise a carbon atom from one arm of the cyclohexane while preserving the thermodynamic trans stereochemistry.

Retrosynthetic Analysis

The strategic challenge lies in differentiating the two identical hydroxymethyl groups of CHDM. Rather than attempting a difficult statistical mono-functionalization of the diol, the route oxidizes CHDM to the dicarboxylic acid, where the trans-isomer can be thermodynamically enriched and purified by crystallization.

Retrosynthesis Figure 1: Retrosynthetic Strategy for this compound Target trans-4-(Fluoromethyl) cyclohexan-1-amine BocInt N-Boc-4-(fluoromethyl) cyclohexylamine Target->BocInt Deprotection Alcohol N-Boc-4-(hydroxymethyl) cyclohexylamine BocInt->Alcohol Deoxofluorination Ester Methyl trans-4-(Boc-amino) cyclohexanecarboxylate Alcohol->Ester Ester Reduction MonoAcid trans-1,4-Cyclohexane dicarboxylic acid mono-methyl ester Ester->MonoAcid Curtius Rearrangement Diacid trans-1,4-Cyclohexane dicarboxylic acid MonoAcid->Diacid Desymmetrization Start 1,4-Cyclohexanedimethanol (cis/trans mixture) Diacid->Start Oxidation & Isomerization

Detailed Experimental Protocol

Step 1: Oxidation and Stereochemical Correction

Objective: Convert CHDM (cis/trans mix) to pure trans-1,4-cyclohexanedicarboxylic acid (CHDA). Rationale: Commercial CHDM is a mixture (~70:30 trans:cis). Direct functionalization leads to difficult diastereomeric separations later. Oxidation to the acid allows for thermodynamic equilibration to the trans isomer (mp >300°C), which is significantly less soluble than the cis isomer (mp 168-170°C).

  • Reagents: Jones Reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl; NaOH (for isomerization).

  • Protocol:

    • Oxidation: To a stirred solution of CHDM (14.4 g, 100 mmol) in acetone (250 mL) at 0°C, add Jones reagent dropwise until the orange color persists. Stir for 2 h. Quench with isopropanol. Filter chromium salts and concentrate.

    • Isomerization: Dissolve the crude acid in 20% aqueous NaOH (100 mL). Heat the solution in a sealed vessel (autoclave or pressure tube) at 200°C for 2 hours. Note: This harsh condition forces the cis-acid to epimerize to the thermodynamic trans-acid.

    • Isolation: Cool to room temperature. Acidify with conc. HCl to pH 1. The trans-acid precipitates as a white solid. Filter, wash with water, and dry.

    • Yield: ~85-90% (trans-enriched >98%).

Step 2: Desymmetrization to Mono-Methyl Ester

Objective: Prepare trans-1,4-cyclohexanedicarboxylic acid mono-methyl ester. Rationale: We need to differentiate the two carboxyl groups: one for the amine (Curtius) and one for the fluoride (Reduction/Fluorination).

  • Reagents: Methanol, H₂SO₄.

  • Protocol:

    • Reflux trans-CHDA (17.2 g, 100 mmol) in dry methanol (200 mL) with H₂SO₄ (1 mL) for 24 h to form the dimethyl ester.

    • Cool to 0°C. Add 0.95 equivalents of KOH in methanol dropwise over 2 hours.

    • Concentrate methanol, add water, and extract unreacted diester with ether (recycle this).

    • Acidify the aqueous layer to pH 2 and extract the mono-ester with ethyl acetate.

    • Yield: ~65-70% (statistical distribution, recycling diester improves throughput).

Step 3: Curtius Rearrangement (Nitrogen Insertion)

Objective: Convert the free acid to a Boc-protected amine with retention of configuration. Rationale: The Curtius rearrangement is stereospecific.[1] Using Diphenylphosphoryl azide (DPPA) allows a one-pot conversion from acid to carbamate.

  • Reagents: DPPA, Triethylamine (Et₃N), tert-Butanol (t-BuOH), Toluene.

  • Protocol:

    • Dissolve mono-ester (18.6 g, 100 mmol) in dry toluene (200 mL).

    • Add Et₃N (15.3 mL, 110 mmol) and DPPA (23.7 mL, 110 mmol).

    • Stir at RT for 1 hour, then heat to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.[2]

    • Add excess t-BuOH (50 mL) and reflux for 12 hours.

    • Cool, wash with 5% citric acid, sat. NaHCO₃, and brine.

    • Purify by silica gel chromatography (Hexane/EtOAc).

    • Product: Methyl trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate.

Step 4: Reduction to Alcohol

Objective: Reduce the remaining methyl ester to a primary alcohol. Rationale: LiBH₄ is preferred over LiAlH₄ to avoid potential side reactions with the carbamate (though Boc is generally stable to LAH at low temp).

  • Reagents: LiBH₄ (Lithium Borohydride), THF.

  • Protocol:

    • Dissolve the ester (25.7 g, 100 mmol) in dry THF (300 mL).

    • Add LiBH₄ (2.0 M in THF, 100 mL) dropwise at 0°C.

    • Allow to warm to RT and stir overnight.

    • Quench carefully with acetone, then water. Extract with EtOAc.[3]

    • Product: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.[4]

Step 5: Deoxofluorination

Objective: Convert the primary alcohol to a fluoromethyl group. Rationale: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable and safer than DAST, which is prone to explosive decomposition at higher temperatures.

  • Reagents: Deoxo-Fluor (or XtalFluor-E), DCM.

  • Protocol:

    • Dissolve the alcohol (22.9 g, 100 mmol) in anhydrous DCM (250 mL) in a plastic/Teflon bottle (glass can react with HF byproducts).

    • Cool to -78°C. Add Deoxo-Fluor (20.3 mL, 110 mmol) dropwise.

    • Allow to warm to RT slowly and stir for 4 hours.

    • Quench: Pour into saturated aqueous NaHCO₃ (Caution: CO₂ evolution).

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Product: tert-Butyl (trans-4-(fluoromethyl)cyclohexyl)carbamate.

Step 6: Deprotection

Objective: Remove the Boc group to yield the final amine salt.

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the fluorinated intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (5 equiv). Stir at RT for 3 hours.

    • Concentrate to dryness or add diethyl ether to precipitate the hydrochloride salt.

    • Final Product: this compound hydrochloride.

Summary of Key Data

ParameterSpecificationNotes
Starting Material 1,4-CyclohexanedimethanolCommercial mix of cis/trans
Key Intermediate trans-1,4-Cyclohexanedicarboxylic acidMP: >300°C (sublimes)
Stereocontrol Thermodynamic EquilibrationNaOH/Heat ensures >98% trans
Fluorinating Agent Deoxo-FluorSafer alternative to DAST
Overall Yield ~35-45%From CHDM
Appearance White crystalline solidAs HCl salt

References

  • Isomerization of CHDA: Hasek, R. H., & Knowles, M. B. (1959). Preparation of trans-1,4-cyclohexanedimethanol. U.S. Patent No.[5] 2,917,549. Link

  • Curtius Rearrangement on Cyclohexanes: Ninomiya, K., Shioiri, T., & Yamada, S. (1974). Phosphorus in organic synthesis. VII. Diphenyl phosphorazidate (DPPA). A new convenient reagent for a modified Curtius reaction. Tetrahedron, 30(14), 2151-2157. Link

  • Fluorination Safety & Protocol: Singh, R. P., & Shreve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Link

  • Synthesis of trans-4-amino-cyclohexanecarboxylic acid: Gobölös, S., et al. (2006). Highly Selective Preparation of trans-4-Aminocyclohexane Carboxylic Acid from cis-Isomer. Catalysis of Organic Reactions, CRC Press. Link

Sources

Introduction: The Strategic Value of Fluoromethylated Cyclohexanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Radical Fluoromethylation of Cyclohexane Derivatives

The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry. The strategic placement of monofluoromethyl (-CH2F), difluoromethyl (-CHF2), and trifluoromethyl (-CF3) groups onto molecular scaffolds can profoundly alter their physicochemical and biological properties.[1][2][3] For cyclohexane derivatives, which form the core of many bioactive compounds, these modifications can enhance metabolic stability by blocking sites of oxidative metabolism, improve lipophilicity to aid membrane permeability, and modulate binding affinity to target proteins.

Direct functionalization of the robust C(sp³)–H bonds prevalent in cyclohexane rings presents a significant synthetic challenge. Radical fluoromethylation has emerged as a powerful and versatile strategy to overcome this hurdle, enabling the late-stage introduction of these valuable functional groups.[4][5] This guide provides an in-depth analysis of contemporary radical fluoromethylation methods applicable to cyclohexane derivatives, focusing on the underlying mechanisms, key reagents, and field-tested experimental protocols for researchers in drug development and synthetic chemistry.

Part 1: Trifluoromethylation (-CF₃) of Cyclohexane Scaffolds

The trifluoromethyl group is a highly sought-after substituent due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[6] Radical C–H trifluoromethylation of alkanes is a well-established field with several robust reagents capable of generating the key trifluoromethyl radical (•CF₃).

Conceptual Basis: The Radical Chain Mechanism

The trifluoromethylation of a cyclohexane C–H bond typically proceeds via a classic radical chain mechanism, which can be initiated by thermal, chemical, or photochemical methods.[4][7]

  • Initiation: A reactive trifluoromethyl radical (•CF₃) is generated from a suitable precursor.

  • Propagation:

    • The highly reactive •CF₃ radical abstracts a hydrogen atom from a C–H bond of the cyclohexane ring, forming fluoroform (HCF₃) and a cyclohexyl radical.

    • This cyclohexyl radical then reacts with a CF₃ source (either the initial reagent or a dedicated transfer agent) to form the trifluoromethylated cyclohexane product and regenerate a radical species to continue the chain.

  • Termination: Two radical species combine to terminate the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Reagent CF₃ Source (e.g., CF₃SO₂Na, Togni Reagent) CF3_Radical •CF₃ Reagent->CF3_Radical Generates Initiator Initiator (Oxidant / Reductant / Light) Initiator->Reagent SET Cyclohexane Cyclohexane (R-H) Cyclohexyl_Radical Cyclohexyl Radical (R•) Product CF₃-Cyclohexane (R-CF₃) HCF3 HCF₃ R_R R-R R_CF3 R-CF₃ C2F6 F₃C-CF₃ Cyclohexyl_Radical_Term R• CF3_Radical_Term •CF₃

Caption: General mechanism for radical trifluoromethylation of cyclohexane.

Method 1: Trifluoromethylation using Langlois Reagent

Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent precursor to the •CF₃ radical.[8][9] Its activation is typically achieved via single-electron oxidation, often mediated by a transition metal catalyst and a stoichiometric oxidant.

Causality Behind Experimental Choices:

  • Catalyst (Cu(I)/Cu(II)): Copper salts are efficient single-electron transfer agents that facilitate the oxidation of the sulfinate to generate the •CF₃ radical.[10]

  • Oxidant (tert-Butyl Hydroperoxide, TBHP): TBHP acts as the terminal oxidant in the catalytic cycle. It oxidizes Cu(I) to Cu(II) and can also directly react with the Langlois reagent to produce •CF₃, ensuring the catalytic cycle proceeds efficiently.[10][11]

  • Solvent (DCM/H₂O): A biphasic solvent system is often employed to solubilize both the organic substrate (cyclohexane derivative) and the inorganic salts (Langlois reagent, catalyst).

Adamantane is used here as a representative, highly symmetric cyclohexane derivative surrogate often used in C-H functionalization studies.

ReagentM.W. ( g/mol )Amount (mg)mmolsEquivalents
Adamantane136.241361.01.0
Langlois Reagent (CF₃SO₂Na)156.074683.03.0
Copper(I) Iodide (CuI)190.45190.10.1
tert-Butyl Hydroperoxide (TBHP)90.120.41 mL3.03.0
Dichloromethane (DCM)-5 mL--
Water (H₂O)-5 mL--

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add adamantane (136 mg, 1.0 mmol), Langlois reagent (468 mg, 3.0 mmol), and Copper(I) Iodide (19 mg, 0.1 mmol).

  • Add dichloromethane (5 mL) and water (5 mL) to the flask.

  • Stir the biphasic mixture vigorously at room temperature.

  • Add tert-butyl hydroperoxide (70% solution in water, 0.41 mL, 3.0 mmol) dropwise over 5 minutes. Caution: TBHP is a strong oxidant.

  • Seal the flask and heat the reaction mixture to 50 °C. Monitor the reaction progress by GC-MS or TLC analysis of the organic layer. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (15 mL) to quench any remaining peroxide, then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 1-(trifluoromethyl)adamantane.

Method 2: Trifluoromethylation using Togni Reagents

Hypervalent iodine compounds, particularly Togni reagents, are versatile electrophilic trifluoromethylating agents that can also serve as potent •CF₃ radical precursors under reductive or photoredox conditions.[12][13][14] The reaction with a simple alkane like cyclohexane often requires photoredox catalysis to generate the necessary radical intermediates under mild conditions.

G PC Photocatalyst (e.g., fac-Ir(ppy)₃) PC_star PC* PC->PC_star Visible Light (hν) Togni Togni Reagent PC_star->Togni SET PC_oxidized PC•⁺ Togni_reduced Togni Reagent•⁻ Togni->Togni_reduced Product Product (R-CF₃) Togni->Product CF3_Radical •CF₃ Togni_reduced->CF3_Radical Fragmentation Cyclohexane Cyclohexane (R-H) Cyclohexyl_Radical Cyclohexyl Radical (R•) Cyclohexane->Cyclohexyl_Radical H-atom Abstraction by PC•⁺ or •CF₃ Cyclohexyl_Radical->Togni Radical Trapping

Caption: Simplified photoredox cycle for Togni reagent activation.

Part 2: Difluoromethylation (-CHF₂) of Cyclohexane Scaffolds

The difluoromethyl group is considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, making it highly valuable in drug design.[15][16] Radical difluoromethylation provides a direct route to install this moiety onto C–H bonds.

Key Reagent: Zinc Difluoromethanesulfinate (DFMS)

Developed by Baran and coworkers, Zn(SO₂CF₂H)₂ (DFMS) is an air-stable, free-flowing powder that serves as an excellent source of the nucleophilic •CHF₂ radical upon activation.[15] The generation of the •CHF₂ radical is typically achieved under oxidative conditions, similar to the Langlois reagent.

Causality Behind Experimental Choices:

  • DFMS Reagent: This reagent is specifically designed for radical difluoromethylation. It is bench-stable and provides a reliable source of the •CHF₂ radical.[15]

  • Initiation System: An oxidant like TBHP or a photoredox system is required to initiate the single-electron transfer process that liberates the •CHF₂ radical.[15][17]

  • Regioselectivity: The •CHF₂ radical exhibits nucleophilic character, suggesting it will preferentially abstract hydrogen atoms from more electron-deficient C–H bonds. However, in an unactivated alkane like cyclohexane, selectivity can be minimal.

ReagentM.W. ( g/mol )Amount (mg)mmolsEquivalents
Cyclohexane84.16--Solvent/Substrate
DFMS (Zn(SO₂CF₂H)₂)259.555192.02.0 (per C-H bond)
tert-Butyl Hydroperoxide (TBHP)90.120.41 mL3.03.0
Dichloromethane (DCM)-10 mL--

Procedure:

  • In a pressure-resistant vial, dissolve DFMS (519 mg, 2.0 mmol) in a mixture of cyclohexane (used in large excess) and dichloromethane (10 mL).

  • Add tert-butyl hydroperoxide (70% in water, 0.41 mL, 3.0 mmol).

  • Seal the vial tightly and heat to 60 °C behind a blast shield.

  • Stir the reaction for 16-24 hours.

  • After cooling, carefully vent the vial. Dilute the reaction mixture with DCM.

  • Wash the organic phase with saturated aqueous Na₂S₂O₃ and brine.

  • Dry over Na₂SO₄, filter, and carefully remove the solvent and excess cyclohexane by distillation.

  • Purify the residue by preparative GC or column chromatography to isolate the difluoromethylcyclohexane product.

Part 3: Monofluoromethylation (-CH₂F) of Cyclohexane Scaffolds

The monofluoromethyl group is often used as a bioisosteric replacement for a methyl or hydroxyl group and can improve metabolic stability.[1][2] Generating the •CH₂F radical has historically been challenging, but modern methods have provided new avenues.

Key Method: Photoredox-Mediated Halogen-Atom Transfer (HAT)

A recent and highly effective strategy involves generating the •CH₂F radical from commercially available fluoroiodomethane (CH₂FI) using visible light and a silane reagent that facilitates a halogen-atom transfer (XAT) chain process.[18] This approach avoids the need for expensive, specialized reagents or harsh conditions.

Causality Behind Experimental Choices:

  • Fluoroiodomethane (CH₂FI): This is a commercially available and relatively inexpensive source of the monofluoromethyl group. The C-I bond is weak and susceptible to homolytic cleavage.[18]

  • Tris(trimethylsilyl)silane (TTMSS): This silane acts as both a hydrogen- and halogen-atom transfer agent. It initiates the radical chain by abstracting the iodine atom from CH₂FI under visible light irradiation, and it can also act as a hydrogen atom donor in certain pathways.[18]

  • Visible Light: Provides the energy to initiate the radical process without the need for a dedicated photocatalyst, making the protocol operationally simple and metal-free.[18]

G TTMSS (TMS)₃SiH TTMSS_Radical (TMS)₃Si• TTMSS->TTMSS_Radical Visible Light (hν) CH2FI CH₂FI TTMSS_Radical->CH2FI XAT CH2FI->TTMSS_Radical Regenerates CH2F_Radical •CH₂F CH2FI->CH2F_Radical Product Monofluoromethyl- cyclohexane (R-CH₂F) CH2FI->Product TTMSS_I (TMS)₃Si-I Cyclohexane Cyclohexane (R-H) CH2F_Radical->Cyclohexane H-atom abstraction Cyclohexyl_Radical Cyclohexyl Radical (R•) Cyclohexane->Cyclohexyl_Radical HCF CH₃F Cyclohexyl_Radical->CH2FI Radical Trapping (Chain Propagation)

Caption: Halogen-Atom Transfer (XAT) cycle for monofluoromethylation.

Summary and Outlook

The radical fluoromethylation of unactivated C(sp³)–H bonds in cyclohexane derivatives is a rapidly evolving field that provides powerful tools for molecular design and drug development.

MethodFluoromethyl GroupKey Reagent(s)Typical ConditionsKey Advantages
Langlois -CF₃CF₃SO₂Na, Cu(I), TBHPThermal (50-80 °C)Inexpensive reagent, robust
Togni -CF₃Togni Reagent, PhotocatalystVisible Light, RTMild conditions, high functional group tolerance
DFMS -CHF₂Zn(SO₂CF₂H)₂, TBHPThermal (60-80 °C)Bench-stable reagent, direct C-H difluoromethylation
XAT -CH₂FCH₂FI, (TMS)₃SiHVisible Light, RTMetal-free, uses commercial starting materials

The choice of method depends on the specific fluoromethyl group desired, the functional group tolerance required, and the available laboratory equipment. The ongoing development of new reagents and catalytic systems, particularly in the realm of photoredox catalysis, promises to further expand the scope and utility of these transformative reactions, enabling the synthesis of novel fluorinated cyclohexane structures with enhanced therapeutic potential.

References

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal.
  • A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.
  • Trifluoromethyl
  • Trifluoromethylation [Synthetic Reagents]. TCI Chemicals.
  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
  • An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry.
  • A Toolbox of Reagents for Difluoromethylthiol
  • N-Trifluoromethylation of Nitrosoarenes with Sodium Triflin
  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • Radical Trifluoromethylation using Langlois Reagent. TCI Chemicals.
  • Radical trifluoromethylation using the Umemoto's reagents and Togni's...
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • A Computational Showdown: Unraveling the Reaction Mechanisms of Trifluoromethyl
  • Fluoroalkylation: Expansion of Togni Reagents. Sigma-Aldrich.
  • Radical Trifluoromethylation using Langlois Reagent. Tokyo Chemical Industry Co., Ltd. (APAC).
  • A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus. Benchchem.
  • Application of Langlois' Reagent in Trifluoromethylation Reactions.
  • Togni reagent II. Wikipedia.
  • 15.
  • A "Renaissance" in Radical Trifluoromethylation.
  • Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane.
  • Selective Alkane Transformations via Radicals and Radical Cations: Insights into the Activation Step from Experiment and Theory. Chemical Reviews.
  • Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note. Save My Exams.

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Troubleshooting & Optimization

Technical Support Center: Stability of trans-4-(fluoromethyl)cyclohexan-1-amine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-4-(fluoromethyl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. While direct stability data for this compound is not extensively available in public literature, this document synthesizes established principles of medicinal chemistry, analytical science, and data from structurally related compounds to offer a robust framework for your experimental design and interpretation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solution?

A1: The primary stability concerns for this compound in aqueous solution revolve around the potential for degradation of the fluoromethyl group and reactions involving the primary amine. Fluoromethylamines can be susceptible to decomposition due to the influence of the lone pair of electrons on the nitrogen atom.[1] The aqueous environment, particularly the pH, can significantly impact the stability of the molecule.

Q2: How does pH affect the stability of this compound?

A2: The pH of an aqueous solution can dramatically influence the stability of amine-containing compounds.[2][3] For this compound, the primary amine group (a weak base) will exist in a protonated state at acidic pH and as the free base at alkaline pH. The protonation state affects the electron density on the nitrogen, which in turn can influence the stability of the adjacent fluoromethyl group. Extreme pH conditions, both acidic and basic, can catalyze degradation pathways such as hydrolysis or elimination reactions.[3]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, potential degradation pathways could include:

  • Nucleophilic substitution of fluoride: The fluoride atom could be displaced by a hydroxyl group from water, particularly under conditions that favor such reactions.

  • Elimination of hydrogen fluoride (HF): The presence of the amine group could facilitate the elimination of HF, leading to the formation of an unsaturated compound.

  • Oxidation of the amine: The primary amine could be susceptible to oxidation, especially in the presence of oxidizing agents or under certain storage conditions.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for stability testing due to its sensitivity, accuracy, and versatility in separating the parent compound from potential degradation products.[4] Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is invaluable for identifying unknown degradation products.[5] Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize degradation products.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound purity over time in aqueous solution. Degradation of the compound.1. Verify pH: Measure and record the pH of your solution. Stability can be pH-dependent.[2][3] 2. Control Temperature: Store solutions at a controlled, and preferably low, temperature to slow down potential degradation.[6] 3. Deoxygenate Solution: If oxidation is suspected, prepare solutions with deoxygenated water and store under an inert atmosphere (e.g., nitrogen or argon). 4. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) to identify the primary degradation pathways and develop a stability-indicating analytical method.[7][8]
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Characterize New Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks and attempt to elucidate their structures. 2. Compare to Forced Degradation Samples: Analyze samples from your forced degradation study to see if the new peaks match any of the induced degradation products. This can help identify the degradation pathway.[7][8]
Inconsistent results between experimental batches. Variability in solution preparation or storage conditions.1. Standardize Protocols: Ensure that all experimental parameters, including pH, temperature, and storage time, are consistent across all batches. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared aqueous solutions of the compound for your experiments to minimize the impact of potential degradation over time.

III. Experimental Protocols

Protocol 1: General Aqueous Solution Preparation
  • Solvent Selection: Use high-purity water (e.g., Milli-Q or equivalent).

  • Buffer Preparation (if required): Prepare a buffer solution at the desired pH. Ensure the buffer components are compatible with your downstream application and do not react with the compound.

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the prepared aqueous solvent or buffer. Gentle vortexing or sonication may be used to aid dissolution. Cyclohexylamine and its derivatives are generally miscible with water.[9][10]

  • pH Adjustment: If not using a buffer, adjust the pH of the final solution using dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store the solution in a tightly sealed, clearly labeled container at a controlled temperature, protected from light.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.

Caption: Forced degradation study workflow.

IV. Mechanistic Considerations

The stability of the C-F bond is generally high, but it can be influenced by neighboring functional groups.[1][11] In the case of this compound, the primary amine group is in a β-position relative to the fluorine atom, which can potentially facilitate degradation.

Degradation_Pathway Compound This compound Intermediate Potential Intermediate (e.g., Aziridinium ion) Compound->Intermediate Intramolecular Nucleophilic Attack Product2 Elimination Product Compound->Product2 Base-catalyzed Elimination of HF Product1 Hydrolysis Product (trans-4-(hydroxymethyl)cyclohexan-1-amine) Intermediate->Product1 H2O Attack

Caption: Potential degradation pathways.

This proposed mechanism highlights two plausible degradation routes. The intramolecular nucleophilic attack by the amine on the carbon bearing the fluorine is a possibility, leading to a strained aziridinium intermediate that would be readily attacked by water. Alternatively, a base-catalyzed elimination of HF could occur. Experimental data from a forced degradation study would be necessary to confirm the actual degradation pathway(s).

V. References

  • Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography - International Journal of Green Pharmacy (IJGP). (2018-09-28). [Link]

  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography - ResearchGate. (2025-08-07). [Link]

  • The Dark Side of Fluorine - PMC. (2019-06-20). [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ACS Publications. [Link]

  • Cyclohexylamine - Solubility of Things. [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]

  • Cyclohexylamine: Properties, Reactions, Production And Uses - Chemcess. (2024-08-14). [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - Research Repository UCD. (2017-07-10). [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). [Link]

  • CYCLOHEXYLAMINE - Ataman Kimya. [Link]

  • Cyclohexylamine for Industrial Performance and Process Reliability. (2025-12-15). [Link]

  • Cyclohexylamine - Wikipedia. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025-05-01). [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - ResearchGate. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC. (2024-04-18). [Link]

  • Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. [Link]

  • 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922. [Link]

  • Effect of amine fluoride solution with different fluoride concentrations and different pH on tooth-bound fluoride - ResearchGate. (2025-08-07). [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]

  • Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid - PubMed. [Link]

Sources

Separating cis and trans isomers of 4-(fluoromethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-(fluoromethyl)cyclohexan-1-amine .

Ticket ID: #ISO-4F-CYC-001 Topic: Separation of cis and trans isomers of 4-(fluoromethyl)cyclohexylamine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Strategy

Separating the geometric isomers of 4-(fluoromethyl)cyclohexylamine presents a classic stereochemical challenge. The trans isomer (diequatorial in its most stable chair conformation) and the cis isomer (axial-equatorial) possess distinct physical properties, but their polarity is often similar enough to complicate standard flash chromatography.

Your separation strategy depends on your scale and purity requirements:

ScaleRecommended MethodPrimary Mechanism
< 100 mg Analytical/Semi-Prep HPLC Hydrophobic discrimination on C18 or C30 phases.
100 mg - 5 g Flash Chromatography (Derivatized) Separation of Boc- or Cbz-protected intermediates.
> 5 g Fractional Crystallization Differential solubility of diastereomeric or mineral salts.

Diagnostic: Identifying Your Isomers

Before attempting separation, you must confirm the identity of your fractions. Do not rely solely on retention time.

Q: How do I distinguish cis vs. trans using NMR?

A: The most reliable method is 1H NMR analysis of the methine proton (H1) attached to the carbon bearing the amine group.

  • The Trans Isomer:

    • Conformation: The amine and fluoromethyl groups prefer the equatorial position to minimize 1,3-diaxial interactions.

    • Signal: The H1 proton is axial .

    • Coupling: It exhibits a large vicinal coupling constant (

      
      ) due to the 
      
      
      
      dihedral angle with adjacent axial protons (Karplus equation).
    • Appearance: A broad triplet of triplets (tt).

  • The Cis Isomer:

    • Conformation: One substituent must be axial. Typically, the smaller group or the one capable of H-bonding might adopt the axial position, but often the ring flips rapidly.

    • Signal: The H1 proton is largely equatorial .

    • Coupling: It exhibits smaller couplings (

      
      ) because the dihedral angles are closer to 
      
      
      
      .
    • Appearance: A narrower multiplet or quintet-like signal.

Technical Note: The chemical shift of the cis proton is typically downfield (higher ppm) relative to the trans proton due to the lack of shielding from the anisotropy of the ring C-C bonds.

Workflow: Separation Protocols

Method A: Preparative HPLC (Direct Separation)

Best for: Rapid isolation of small quantities without chemical modification.

Issue: "My peaks are tailing and resolution is poor on standard C18." Solution: Amine tailing is caused by interaction with residual silanols. You must suppress ionization or block silanols.

Protocol:

  • Column: High-pH stable C18 (e.g., XBridge C18) or a dedicated amine column (e.g., Waters XSelect).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 40% B over 20 minutes.

  • Rationale: At pH 9.5, the amine is unprotonated (neutral), increasing hydrophobicity and interaction with the stationary phase, significantly improving peak shape and resolution compared to acidic conditions.

⚠️ Critical Warning (Fluoromethyl Stability): Unlike the trifluoromethyl group, a fluoromethyl (


)  group is a primary alkyl fluoride. While generally stable, prolonged exposure to high heat (

) in strongly basic conditions could theoretically risk HF elimination. Run the column at ambient temperature (

).
Method B: Derivatization & Flash Chromatography

Best for: Gram-scale separation where HPLC is too expensive.

Issue: "The free amines co-elute on silica gel." Solution: Convert the polar amine into a lipophilic carbamate (Boc) or amide. This amplifies the structural difference between the isomers.

Step-by-Step Protocol:

  • Protection: React crude amine with

    
     (1.1 equiv) and 
    
    
    
    in DCM.
  • Separation:

    • Use a high-performance silica cartridge (15-20 µm spherical silica).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 0-20% EtOAc).

    • The cis and trans carbamates usually have significantly different

      
       values (often 
      
      
      
      ).
  • Deprotection: Treat isolated isomers with 4M HCl in Dioxane.

  • Isolation: Filter the resulting amine hydrochloride salts.

Method C: Fractional Crystallization

Best for: Large scale (>10g) or enriching a mixture before HPLC.

Issue: "I need a scalable, non-chromatographic method." Solution: Create a salt with a rigid organic acid.

Recommended Acids for Screening:

  • Benzoic Acid: Often forms nice needles; good for separating diastereomers if the amine is chiral (though this amine is achiral, the geometric isomers pack differently).

  • Oxalic Acid: Forms very stable, crystalline lattices.

  • p-Toluenesulfonic Acid (TsOH): Good for "crashing out" the less soluble isomer.

Protocol:

  • Dissolve 1g of amine mixture in minimal hot Ethanol.

  • Add 1.0 equiv of acid dissolved in hot Ethanol.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Filter crystals. Analyze mother liquor and crystals by NMR.

  • Recrystallize the solid to improve diastereomeric excess (de).

Decision Logic & Troubleshooting (Visualized)

The following flowchart illustrates the decision process for selecting the optimal separation pathway.

SeparationLogic Start Start: Crude Isomer Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale MedScale 100 mg - 5 g ScaleCheck->MedScale LargeScale > 5 g ScaleCheck->LargeScale HPLC Prep HPLC (High pH C18) SmallScale->HPLC Direct Deriv Derivatization (Boc) + Flash Column MedScale->Deriv Resolution Cryst Fractional Crystallization (HCl or Oxalate salt) LargeScale->Cryst Bulk CheckPurity Check Purity (NMR) HPLC->CheckPurity Deriv->CheckPurity Cryst->CheckPurity CheckPurity->HPLC de < 98% (Polishing) Success Target Isomer Isolated CheckPurity->Success de > 98%

Figure 1: Decision matrix for isolating 4-(fluoromethyl)cyclohexylamine isomers based on available quantity.

Frequently Asked Questions (FAQ)

Q: Can I use GC (Gas Chromatography) to separate them? A: Yes, for analytical purposes. 4-substituted cyclohexylamines separate well on non-polar capillary columns (e.g., DB-5 or HP-5). The trans isomer typically elutes first (lower boiling point) because it has a smaller dipole moment and is more compact/symmetrical than the cis isomer, though this rule can reverse depending on the specific stationary phase interaction.

Q: Why is the fluoromethyl group sensitive? A: The


 bond is strong, but the 

-hydrogens (on the cyclohexane ring) are susceptible to abstraction by strong bases, leading to elimination of HF and formation of an exocyclic double bond (4-methylenecyclohexylamine). Avoid using bases like NaH or reaction temperatures above

during derivatization.

Q: I only have a C18 column and acidic mobile phase (0.1% TFA). Can I still use it? A: Yes, but expect broader peaks. The amine will be protonated (


), making it very polar. You will need a high aqueous content (start at 0-5% organic). If resolution is poor, add an ion-pairing agent like Heptafluorobutyric acid (HFBA)  (0.1%) to the mobile phase to increase retention and selectivity.

References

  • Sielc Technologies.Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column.

  • BenchChem.Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

  • Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents.

  • Bykova, T. et al. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein J. Org.[1] Chem. 2017, 13, 728–733.[1] (Provides context on the stability and handling of fluorinated cyclohexylamines).

    • [1]

Sources

Optimizing yield for deoxyfluorination of amino-alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield for Amino-Alcohols | Status: Operational

Welcome to the Deoxyfluorination Optimization Center. This guide is engineered for medicinal chemists and process scientists encountering yield loss, rearrangement, or safety hazards when converting amino-alcohols to amino-fluorides.

Unlike simple alcohols, amino-alcohols present a unique "suicide substrate" challenge: the internal nucleophilicity of the amine often outcompetes the external fluoride source, leading to rearrangement (aziridinium formation) or elimination. This guide provides the protocols and mechanistic insights to bypass these traps.

Module 1: Reagent Selection Matrix (The Hardware)

Selecting the correct reagent is the first step in yield optimization. While DAST is the historical standard, modern solid-state reagents offer superior safety profiles and often better selectivity for sensitive substrates like amino-alcohols.

Comparative Analysis of Fluorinating Agents
FeatureDAST Deoxo-Fluor XtalFluor-E / -M PyFluor
Physical State Liquid (Fuming)Liquid (Viscous)Crystalline SolidCrystalline Solid
Thermal Stability Low (Explosive >50°C)Moderate (Stable <80°C)High (Stable >200°C)High
HF Generation High (Hydrolyzes instantly)HighNone (Requires HF additive)None (Requires HF additive)
Selectivity Moderate (Prone to elim.)ModerateHigh (Less elimination)High
Primary Use Case Small scale, "standard" substratesScale-up, thermally demanding stepsSafety-critical, acid-sensitive substratesLate-stage functionalization

Critical Safety Note: DAST and Deoxo-Fluor can decompose violently. Never distill DAST. Always maintain reaction temperatures below 40°C unless using flow chemistry.

Module 2: The "Aziridinium Trap" (Mechanism & Prevention)

The primary cause of yield loss in


-amino alcohols is Neighboring Group Participation (NGP) .

When the hydroxyl group is activated (e.g., to a sulfinate ester), the nitrogen lone pair is kinetically favored to attack the carbon 3-5 times faster than the external fluoride ion. This forms an aziridinium intermediate , which then opens unpredictably, leading to:

  • Rearranged products (Isomeric fluorides).

  • Hydrolysis (Reversion to alcohol upon workup).

  • Elimination (Enamine/Imine formation).

Visualization: The Competition Pathway

Deoxyfluorination_Mechanism Start Amino-Alcohol (Substrate) Activated Activated Species (O-Sulfinate) Start->Activated + Reagent (DAST/XtalFluor) Product Amino-Fluoride (Target) Activated->Product Path A: k[F-] >> k[N] (Requires N-Protection) Aziridinium Aziridinium Ion (Trap) Activated->Aziridinium Path B: k[N] > k[F-] (Naked Amine) FluoridePath Direct Fluorination (Desired) Rearranged Rearranged Isomer (Impurity) Aziridinium->Rearranged Nu- attack at wrong C Hydrolyzed Hydrolyzed Alcohol (No Reaction) Aziridinium->Hydrolyzed Aqueous Workup

Figure 1: Mechanistic divergence showing how amine nucleophilicity (Path B) competes with fluorination (Path A).[1]

Module 3: Optimized Protocols

Strategy A: N-Protection (The Gold Standard)

Context: To prevent the "Aziridinium Trap," you must electronically deactivate the nitrogen. Recommendation: Use Carbamates (Boc, Cbz) or Sulfonamides (Ts). Simple alkyl amines will almost always fail.

Protocol: XtalFluor-E Deoxyfluorination of N-Boc Amino Alcohol

This protocol minimizes elimination and avoids free HF generation.

  • Preparation:

    • Dry all glassware (oven-dried, N2 flush).

    • Solvent: Anhydrous DCM (Dichloromethane).[2]

    • Stoichiometry: Substrate (1.0 eq), XtalFluor-E (1.5 eq), Et3N·3HF (2.0 eq).

    • Note: XtalFluor requires an exogenous fluoride source (Et3N·3HF) to activate.

  • Execution:

    • Step 1: Dissolve N-Boc amino-alcohol in DCM (0.1 M) and cool to -78°C.

    • Step 2: Add Et3N·3HF dropwise.

    • Step 3: Add solid XtalFluor-E in one portion (or dissolved in minimal DCM).

    • Step 4: Allow to warm to room temperature (RT) over 2-4 hours. Do not heat.

  • Workup (Critical for Safety):

    • Quench by pouring reaction mixture into saturated aqueous NaHCO3 at 0°C.

    • Warning: CO2 evolution will be vigorous.

    • Extract with DCM, wash with brine, dry over Na2SO4.[2]

Strategy B: Protonation (The "Quick & Dirty")

Context: If you cannot introduce a protecting group, you must protonate the amine to kill its nucleophilicity. Modification: Use excess HF source (e.g., Olah's reagent, Pyridine·9HF) before adding the fluorinating agent. This ensures the amine exists as the ammonium salt (-NH3+), which cannot attack the activated alcohol.

Module 4: Troubleshooting & FAQs

Q1: I am observing significant alkene (elimination) formation. How do I stop this?

Diagnosis: The reaction environment is too basic, or the temperature is too high. Fix:

  • Switch Reagents: Move from DAST to XtalFluor-E . XtalFluor is less basic and less prone to E2 elimination.

  • Temperature Control: Conduct the addition at -78°C and do not exceed 0°C.

  • Base Additive: If using DAST, adding mild base like K2CO3 is common to neutralize HF, but for elimination-prone substrates, omit the base or use a buffered system like Collidine.

Q2: My product mass is correct, but the NMR shows a different isomer.

Diagnosis: You triggered the Aziridinium rearrangement. Fix: Your protecting group is not electron-withdrawing enough (e.g., Benzyl/Bn is insufficient). Switch to Boc (tert-butyloxycarbonyl) or Tosyl (Ts) . The carbonyl/sulfonyl group pulls electron density from the nitrogen, preventing the intramolecular attack.

Q3: The reaction turns black and tars upon adding DAST.

Diagnosis: Uncontrolled exotherm or decomposition. Fix:

  • Dilution: Increase solvent volume (run at 0.05 M).

  • Rate: Add DAST as a solution in DCM, not neat, over 30 minutes.

  • Water Contamination: Ensure the starting material is azeotropically dried with toluene. DAST reacts violently with trace water to produce HF and heat.

Q4: Can I use DAST on a tertiary amino-alcohol?

Diagnosis: High risk of elimination (Hofmann or Zaitsev). Fix: Likely unsuccessful with DAST. Use PyFluor with DBU, or the MacMillan Photoredox method (using Selectfluor) which proceeds via a radical mechanism, bypassing the SN2/E2 competition entirely.

Decision Logic: Workflow Diagram

Optimization_Workflow Start Start: Amino-Alcohol Substrate CheckAmine Is the Amine Protected? Start->CheckAmine Protect Protect Amine (Use Boc, Cbz, or Ts) CheckAmine->Protect No / Alkyl / Benzyl CheckType Alcohol Type? CheckAmine->CheckType Yes (EWG Group) Protect->CheckType PrimarySec Primary/Secondary CheckType->PrimarySec Tertiary Tertiary CheckType->Tertiary SelectReagent1 Use XtalFluor-E + Et3N·3HF (Standard Protocol) PrimarySec->SelectReagent1 SelectReagent2 Use PyFluor + DBU or Photoredox Tertiary->SelectReagent2

Figure 2: Decision tree for selecting the optimal pathway based on substrate class.

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry. Link

  • L'Heureux, A., et al. (2010).[3] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." The Journal of Organic Chemistry. Link

  • Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[4] Journal of the American Chemical Society. Link

  • Beaulieu, F., et al. (2009).[3] "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[5][6][7] Organic Letters. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing Cis vs. Trans 4-Fluoromethylcyclohexane Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is non-negotiable. Stereoisomers, such as the cis and trans forms of 4-fluoromethylcyclohexane, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for their unambiguous differentiation.

This guide provides an in-depth comparison of the NMR spectral features that distinguish these isomers, grounded in the principles of conformational analysis. We will explore the causality behind the expected differences in ¹H, ¹³C, and ¹⁹F NMR spectra and provide actionable experimental protocols for their analysis.

The Conformational Landscape: The Root of Spectral Differences

The key to distinguishing the cis and trans isomers of 4-fluoromethylcyclohexane lies in understanding the conformational preferences of the cyclohexane ring. The molecule exists predominantly in a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[1] Through a process called a "ring-flip," axial and equatorial positions interconvert rapidly at room temperature.[2]

  • Trans-4-fluoromethylcyclohexane : In the most stable conformation, both the fluorine and the methyl groups occupy equatorial positions (diequatorial) to minimize steric hindrance. The alternative diaxial conformation is highly energetically unfavorable. Therefore, the NMR spectrum of the trans isomer is overwhelmingly representative of a single, rigid diequatorial conformer.

  • Cis-4-fluoromethylcyclohexane : This isomer exists as a dynamic equilibrium between two chair conformers of roughly equal energy. In one conformer, the fluorine is axial and the methyl group is equatorial. After a ring-flip, the fluorine becomes equatorial and the methyl group becomes axial. The observed NMR spectrum is a time-averaged representation of these two rapidly interconverting forms.

This fundamental conformational difference—a relatively rigid structure for the trans isomer versus a dynamic equilibrium for the cis isomer—gives rise to distinct and measurable differences in their NMR spectra.

cluster_trans Trans Isomer (Predominantly Diequatorial) cluster_cis Cis Isomer (Dynamic Equilibrium) trans_eq Diequatorial (Stable) trans_ax Diaxial (Unstable) trans_eq->trans_ax cis_axF Axial F, Equatorial Me cis_eqF Equatorial F, Axial Me cis_axF->cis_eqF

Caption: Conformational preferences of trans and cis-4-fluoromethylcyclohexane.

Key Spectroscopic Differentiators: A Multi-Nuclear Approach

A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR provides a self-validating system for isomer identification. Each nucleus offers a unique and complementary perspective on the molecule's structure.

¹H NMR: Unmasking Geometry Through Chemical Shifts and Coupling Constants

Proton NMR is often the first and most informative experiment. The key proton to observe is the one on the carbon bearing the fluorine atom (H-1).

  • Chemical Shift : Protons in an axial orientation are shielded by the electron clouds of the C-C bonds in a 1,3-diaxial relationship, causing them to appear at a higher field (lower ppm) compared to their equatorial counterparts.[3]

    • Trans Isomer : The H-1 proton is fixed in an axial position. It will therefore appear relatively upfield.

    • Cis Isomer : The H-1 proton is in an axial position in one conformer and an equatorial position in the other. The observed chemical shift will be a population-weighted average of these two states, appearing downfield relative to the trans isomer's H-1.

  • Coupling Constants (³JHH) : The magnitude of the coupling constant between vicinal protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4] In cyclohexanes, this provides a powerful diagnostic tool.[5]

    • A large coupling constant (³Jax-ax ≈ 10-13 Hz) is characteristic of a trans-diaxial relationship (180° dihedral angle).

    • Smaller coupling constants (³Jax-eq and ³Jeq-eq ≈ 2-5 Hz) are observed for other relationships.[5]

    • Trans Isomer : The axial H-1 proton is coupled to two adjacent axial protons (H-2ax and H-6ax) and two adjacent equatorial protons (H-2eq and H-6eq). Its signal will appear as a triplet of triplets (or a complex multiplet) with two large, characteristic axial-axial couplings.

    • Cis Isomer : The observed coupling constants for H-1 will be a time-averaged value of the different couplings in the two equilibrating conformers, resulting in a multiplet with smaller, less distinct coupling constants. The large diaxial couplings will be absent.

¹³C NMR: Probing Steric Effects and C-F Coupling
  • Chemical Shift (γ-gauche effect) : When a substituent is axial, it introduces steric strain with the other axial atoms at the C-3 and C-5 positions (the γ-carbons). This steric compression leads to a shielding effect, causing the γ-carbons to resonate at a higher field (lower ppm) compared to when the substituent is equatorial.[6]

    • Trans Isomer : With both groups equatorial, no significant γ-gauche effect is observed.

    • Cis Isomer : In the conformer with an axial fluorine, C-3 and C-5 will be shielded. In the conformer with an axial methyl group, C-3 and C-5 will also be shielded. The observed spectrum, being an average, will show the C-3/C-5 signals at a higher field compared to the trans isomer.

  • Carbon-Fluorine Coupling (nJCF) : The magnitude of coupling between carbon and fluorine also depends on their spatial relationship. The three-bond coupling (³JCF) is particularly informative, being larger for a trans (anti-periplanar) arrangement than for a gauche one.[6]

    • Trans Isomer : A large ³JCF coupling is expected between the fluorine and the C-3/C-5 carbons due to the fixed trans geometry.

    • Cis Isomer : The observed ³JCF will be an average of trans and gauche couplings from the two conformers, resulting in a smaller value than in the trans isomer.

¹⁹F NMR: A Highly Sensitive Probe of the Fluorine Environment

Fluorine NMR is exceptionally sensitive to the local electronic environment, making it a powerful tool for this analysis.[7]

  • Chemical Shift : Similar to protons, axial fluorine atoms are generally shielded and appear upfield relative to their equatorial counterparts.[6][8]

    • Trans Isomer : The fluorine is fixed in the equatorial position, resulting in a single, relatively downfield signal.

    • Cis Isomer : The fluorine exists in both axial and equatorial environments. The observed signal will be a time-averaged peak at a chemical shift intermediate between the true axial and equatorial values, but distinctly different from the purely equatorial trans isomer.

Summary of Expected NMR Data

NMR ParameterTrans Isomer (Diequatorial)Cis Isomer (Axial/Equatorial Equilibrium)Causality
¹H Chemical Shift (H-1) UpfieldDownfield (Averaged)Axial protons are shielded compared to equatorial protons.[3]
¹H Coupling (³JH1-H2/6) Large ³Jax-ax couplings (~10-13 Hz) visibleAveraged, smaller couplings; no large ³Jax-axKarplus relationship: ³J is maximal at 180° (diaxial).[4][5]
¹³C Chemical Shift (C-3/C-5) DownfieldUpfield (Averaged)γ-gauche effect: axial groups shield γ-carbons.[6]
¹⁹F Chemical Shift DownfieldUpfield (Averaged)Axial fluorine is more shielded than equatorial fluorine.[6][8]

Experimental Protocols

To obtain high-quality, unambiguous data, adherence to a rigorous experimental protocol is essential.

Protocol 1: Standard NMR Data Acquisition

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified 4-fluoromethylcyclohexane isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the solution is homogeneous.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher for optimal signal dispersion.

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm, centered around 5 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio >100:1 for the signals of interest.

    • Process the data with a small line-broadening factor (e.g., 0.3 Hz) to resolve fine coupling patterns.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain sharp singlets for each unique carbon.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is recommended.

  • ¹⁹F{¹H} NMR Acquisition:

    • Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed (e.g., 16-64).[9]

    • Ensure the spectral width is adequate to cover the expected chemical shift range.

Protocol 2: Variable Temperature (VT) NMR for Conformational Analysis

Objective: To slow the ring inversion of the cis isomer to potentially resolve signals for individual conformers.

Methodology:

  • Sample Preparation: Dissolve the sample in a low-freezing point deuterated solvent (e.g., THF-d₈, Dichloromethane-d₂).[10]

  • Temperature Reduction: Begin at ambient temperature (e.g., 298 K) and acquire a spectrum. Gradually decrease the probe temperature in 10-20 K increments.

  • Data Acquisition: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Analysis: For the cis isomer, observe the broadening and eventual coalescence of signals as the temperature is lowered, followed by the sharpening into two sets of signals at very low temperatures, representing the two distinct chair conformers. The trans isomer's spectrum should show minimal changes, confirming its conformational rigidity.

cluster_workflow NMR Analysis Workflow cluster_analysis Data Analysis Sample Prepare Sample (5-10 mg in CDCl₃) Acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) Sample->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Key Parameters Process->Analyze Conclusion Assign Isomer (Cis or Trans) Analyze->Conclusion H1_Shift ¹H Shift (H-1) Analyze->H1_Shift H1_J ¹H Coupling (J_ax-ax) Analyze->H1_J C13_Shift ¹³C Shift (γ-gauche) Analyze->C13_Shift F19_Shift ¹⁹F Shift Analyze->F19_Shift

Caption: A streamlined workflow for isomer differentiation using NMR.

Conclusion

The differentiation of cis and trans 4-fluoromethylcyclohexane is a clear-cut process when approached with a multi-nuclear NMR strategy. The conformationally rigid nature of the trans isomer provides a distinct set of spectral parameters—most notably the upfield H-1 signal with large diaxial couplings—that contrast sharply with the time-averaged spectrum of the conformationally dynamic cis isomer. By systematically analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F spectra, researchers can confidently and reliably assign the stereochemistry, a critical step in the development of new chemical entities.

References

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: While a direct link to the specific page is unavailable, this is a standard, authoritative organic chemistry textbook that covers the principles of NMR coupling in cyclohexanes.)
  • Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Organic & Biomolecular Chemistry, 4(7), 1279-1284. [Link]

  • Hall, L. D., & Jones, D. L. (1963). Part 1.--19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society, 88-100. [Link]

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396-3402. [Link]

  • Schröder, C., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemistry – A European Journal, 23(2), 432-443. [Link]

  • Reddit. (2015). in a substituted cyclohexane, is axial or equatorial proton more upfield?. r/chemistry. [Link]

  • ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • O'Hagan, D. (2017). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 82(19), 10147-10156. [Link]

  • Chegg. (2023). Solved - Based on the 1 H NMR, discuss the cis vs. trans. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

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  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

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  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

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Sources

Navigating the Solid State: A Comparative Guide to the Crystal Structure Analysis of trans-4-(fluoromethyl)cyclohexylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design, polymorphism screening, and intellectual property protection. The hydrochloride salt of trans-4-(fluoromethyl)cyclohexylamine, a key building block in the synthesis of various pharmacologically active agents, presents a compelling case for detailed solid-state characterization. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of an experimentally determined crystal structure for this specific compound.

This guide, therefore, takes a dual approach. Firstly, it provides a robust theoretical framework for predicting the crystal structure of trans-4-(fluoromethyl)cyclohexylamine HCl, drawing upon fundamental principles of conformational analysis and intermolecular interactions. Secondly, it offers a detailed, field-proven experimental protocol for obtaining and analyzing this elusive crystal structure. This comparative guide is designed not only to present what is known but to empower researchers to uncover what is not.

The Predicted Solid-State Architecture: A Theoretical Exploration

In the absence of experimental data, we can construct a hypothetical model of the solid-state structure of trans-4-(fluoromethyl)cyclohexylamine HCl based on well-established stereochemical principles.

Conformational Preferences of the Cyclohexyl Ring

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is dictated by the steric bulk of the substituent, a concept quantified by "A-values," which represent the Gibbs free energy difference between the axial and equatorial conformations.[1][2] Larger A-values indicate a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[3][4]

For trans-4-(fluoromethyl)cyclohexylamine HCl, we have two substituents on the cyclohexane ring: the ammonium group (-NH3+) and the fluoromethyl group (-CH2F). In the trans configuration, one substituent will be equatorial and the other axial, or both can be equatorial in a chair conformation. Given that both groups are of significant size, the most stable conformation will undoubtedly have both the ammonium and the fluoromethyl groups in equatorial positions to minimize steric hindrance.

SubstituentApproximate A-value (kcal/mol)Equatorial Preference
-NH3+~2.1Strong
-CH2F~1.7-2.0 (estimated)Strong
-CH31.74[1]Strong

Table 1: Estimated A-values and conformational preferences of substituents on a cyclohexane ring.

Predicted lowest energy chair conformation of the trans-4-(fluoromethyl)cyclohexylammonium cation.

The Crucial Role of Hydrogen Bonding

The crystal packing of amine hydrochloride salts is dominated by hydrogen bonds between the ammonium cation (the donor) and the chloride anion (the acceptor).[5][6] In the case of trans-4-(fluoromethyl)cyclohexylamine HCl, the ammonium group (-NH3+) has three acidic protons that can act as hydrogen bond donors. The chloride ion (Cl-), being a good hydrogen bond acceptor, will be positioned to accept these hydrogen bonds.

This interaction is not merely a single point of contact but rather a network of N-H···Cl bonds that dictates the overall crystal lattice.[7][8] The geometry of these hydrogen bonds (bond lengths and angles) is a critical determinant of the crystal's stability and physical properties. It is highly probable that each ammonium cation will be surrounded by multiple chloride anions, and each chloride anion will, in turn, interact with several ammonium cations, forming a three-dimensional, charge-assisted hydrogen-bonded network.

Hydrogen_Bonding cluster_cation Cation cluster_anion Anion NH3 R-NH3+ Cl1 Cl- NH3->Cl1 N-H···Cl Cl2 Cl- NH3->Cl2 N-H···Cl Cl3 Cl- NH3->Cl3 N-H···Cl Experimental_Workflow cluster_protocol Experimental Protocol for Crystal Structure Analysis Start Start: Pure Compound Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Start->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Deposition Structure_Refinement->Validation End End: Final Crystal Structure Validation->End

Sources

A Comparative Guide to the Metabolic Stability of Fluoroalkyl Amines: A Deep Dive into Monofluoromethyl vs. Trifluoromethyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for enhancing pharmacokinetic properties. Among the various fluorinated motifs, fluoroalkyl amines, particularly monofluoromethyl (-CH₂F) and trifluoromethyl (-CF₃) amines, are frequently employed to modulate metabolic stability. This guide offers an in-depth, objective comparison of the metabolic fate of these two critical functional groups, synthesizing experimental data and mechanistic insights to inform rational drug design.

The Dichotomy of Fluorine's Influence: Inductive Effects vs. Bond Strength

The metabolic stability of a molecule is largely dictated by its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The introduction of fluorine can profoundly alter this process through two main mechanisms: the powerful inductive effect of the fluorine atom(s) and the high strength of the carbon-fluorine (C-F) bond.[4][5]

The trifluoromethyl group is a strong electron-withdrawing group due to the cumulative inductive effect of three fluorine atoms. This electronic perturbation can deactivate adjacent C-H bonds, making them less susceptible to oxidative metabolism by CYP enzymes.[4] Furthermore, the C-F bond is significantly stronger than a C-H bond, rendering the trifluoromethyl group itself highly resistant to enzymatic cleavage.

Conversely, the monofluoromethyl group possesses a weaker inductive effect and contains two C-H bonds that could potentially be sites of metabolism. However, the stability of this group is more complex and is often dictated by its inherent chemical lability rather than enzymatic action alone.

Comparative Metabolic Stability: A Data-Driven Analysis

Direct, head-to-head comparisons of the metabolic stability of matched molecular pairs containing monofluoromethyl and trifluoromethyl amines are not abundant in the literature. However, existing data and mechanistic studies provide a clear trend.

A key challenge in assessing the metabolic stability of monofluoromethyl amines is their inherent chemical instability.[6][7] These compounds are prone to decomposition through the elimination of fluoride to form an iminium intermediate, which subsequently hydrolyzes.[8] This non-enzymatic degradation pathway can be a significant liability for drug candidates.

In contrast, while N-trifluoromethyl amines can also be susceptible to hydrolysis, they generally exhibit greater stability than their monofluoromethyl counterparts.[7][9][10] The stability of 6-substituted 1H-indoles, for instance, has been shown to increase in the order of -CH₂F < -CHF₂ << -CF₃, highlighting the superior stabilizing effect of the trifluoromethyl group.

The following table summarizes the general observations on the stability of these two amine functionalities:

PropertyMonofluoromethyl (-CH₂F) AmineTrifluoromethyl (-CF₃) AmineRationale
Chemical Stability Generally low; prone to hydrolytic decomposition via fluoride elimination.[7]Moderate; can be susceptible to hydrolysis but generally more stable than monofluoromethyl amines.[9][10]The lone pair of electrons on the nitrogen atom can facilitate the elimination of the single fluorine atom in monofluoromethyl amines. The strong electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group reduces the nucleophilicity of the nitrogen, making it less prone to initiating decomposition.
Enzymatic Stability Susceptible to both enzymatic oxidation at the C-H bonds and chemical degradation.Generally high; resistant to oxidative metabolism due to the strong C-F bonds and deactivation of adjacent C-H bonds.The trifluoromethyl group effectively blocks metabolic "soft spots."

Experimental Evidence from a Matched-Pair Analysis:

A study on the metabolism of fluorinated propranolol analogues by CYP2D6 provides valuable quantitative insight. While this study did not include a monofluoromethyl amine, it compared the N-dealkylation of mono-, di-, and trifluorinated isopropyl amines. The results showed that while mono- and di-fluorination decreased the rate of N-dealkylation (kcat), trifluorination actually increased it slightly. However, the affinity of the enzyme for the fluorinated analogues (Km) decreased with increasing fluorination, correlating with the basicity of the amine. The overall in vitro clearance (kcat/Km) for N-dealkylation was 5- to 12-fold slower for the fluoroalkyl analogues compared to their non-fluorinated counterparts.[11] This suggests that while the trifluoromethyl group does not completely prevent metabolism, it significantly reduces the overall rate of clearance by this specific pathway.

Mechanistic Insights into Degradation and Metabolism

The distinct metabolic and degradation pathways of monofluoromethyl and trifluoromethyl amines are critical for understanding their in vivo behavior.

Monofluoromethyl Amines: A Pathway to Instability

The primary liability of monofluoromethyl amines is their chemical instability, which can lead to the formation of reactive intermediates.

Caption: Chemical degradation pathway of monofluoromethyl amines.

This degradation can occur under physiological conditions and is not necessarily enzyme-mediated. The resulting formaldehyde is a reactive species that can form adducts with proteins and nucleic acids, raising potential toxicity concerns.

Trifluoromethyl Amines: Enhanced Metabolic Resistance

The trifluoromethyl group confers metabolic stability primarily by preventing oxidative attack at the carbon atom. The typical metabolic pathway for amines is N-dealkylation, which is initiated by CYP-mediated oxidation of the carbon adjacent to the nitrogen.[12]

Caption: Trifluoromethyl amines are resistant to oxidative metabolism.

The strong C-F bonds and the electron-withdrawing nature of the trifluoromethyl group make this oxidation energetically unfavorable, thus blocking the N-dealkylation pathway.[4][5] This leads to a longer in vivo half-life and improved bioavailability for many drug candidates.[13]

Experimental Protocols for Assessing Metabolic Stability

To experimentally evaluate and compare the metabolic stability of drug candidates containing fluoromethyl and trifluoromethyl amines, two primary in vitro assays are recommended: the liver microsomal stability assay and the plasma stability assay.

In Vitro Liver Microsomal Stability Assay

This assay is a standard method for assessing the susceptibility of a compound to metabolism by liver enzymes, particularly the cytochrome P450 superfamily.[3]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (and its comparative analogue) in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (from human or other relevant species) on ice.

    • Prepare a solution of NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to the buffer.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the rate constant of elimination (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ = (k / microsomal protein concentration).

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various hydrolytic enzymes such as esterases and amidases.

Objective: To determine the rate of degradation of a test compound in plasma.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent.

    • Thaw pooled plasma (from human or other relevant species) at 37°C.

  • Incubation:

    • Add the test compound to the plasma in a 96-well plate.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time to determine the stability profile.

    • Calculate the half-life (t₁/₂) if significant degradation is observed.

Conclusion and Future Perspectives

The choice between incorporating a monofluoromethyl or a trifluoromethyl amine into a drug candidate has significant implications for its metabolic stability and overall developability. The available evidence strongly suggests that the trifluoromethyl group is a more robust and reliable choice for enhancing metabolic stability. Its resistance to oxidative metabolism and generally greater chemical stability make it a preferred "metabolic blocker."

The inherent instability of monofluoromethyl amines presents a significant challenge, often leading to non-enzymatic degradation and the formation of potentially reactive metabolites. While this moiety may be tolerated in some specific structural contexts, its use should be approached with caution, and thorough stability testing is essential.

Future research should focus on generating more direct comparative data for matched molecular pairs of monofluoromethyl and trifluoromethyl amines across a wider range of molecular scaffolds and in various metabolic systems. Such studies will provide a more comprehensive understanding of the subtle interplay between electronic effects, steric factors, and enzymatic recognition that governs the metabolic fate of these important functional groups.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Zajac, M. A., & Słoczyńska, K. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., ... & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5559-5574. [Link]

  • Schiesser, S., et al. (2020). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. Journal of Medicinal Chemistry, 63(21), 13076-13089. [Link]

  • Zajac, M. A., & Słoczyńska, K. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Li, X., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3019. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

  • Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-743. [Link]

  • Zanda, M., et al. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

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  • Wang, J. (2019). The Dark Side of Fluorine. PMC. [Link]

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  • Segall, M. (n.d.). What's the importance of cytochrome P450 metabolism? Optibrium. [Link]

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  • Key, B. D., & Mbi, A. (2018). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 102(13), 5495-5504. [Link]

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Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Fluoroalkyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the mass spectral fragmentation of novel compounds is paramount for structural elucidation and confident identification. The introduction of fluorine into amine-containing molecules, a common strategy in medicinal chemistry to modulate physicochemical and pharmacological properties, presents unique challenges and opportunities in mass spectrometry analysis. This guide provides an in-depth comparison of the fragmentation patterns of fluoroalkyl amines, grounded in established principles and supported by experimental data from the literature. We will explore the underlying mechanisms, compare different analytical strategies, and provide actionable protocols for your laboratory.

Fundamental Principles: The Interplay of the Amine and Fluoroalkyl Groups in Fragmentation

The fragmentation of fluoroalkyl amines under mass spectrometric conditions is a delicate interplay between the influence of the nitrogen atom and the highly electronegative fluorine atoms. Two primary fragmentation pathways, dictated by the site of initial ionization, govern the observed product ions: charge-site-initiated and radical-site-initiated fragmentation.[1]

  • Alpha-Cleavage (Charge-Site Initiated): For aliphatic amines, the dominant fragmentation pathway is typically alpha-cleavage.[2][3][4][5] Ionization often occurs at the nitrogen atom, which has a lone pair of electrons. The resulting radical cation is stabilized by the homolytic cleavage of an adjacent carbon-carbon bond, leading to the formation of a resonance-stabilized iminium ion. The largest alkyl substituent is preferentially lost as a radical.[4]

  • Influence of Fluorine: The presence of fluorine atoms on the alkyl chain introduces several competing and modifying effects. Fluorine is highly electronegative, which can influence the stability of adjacent carbocations. Fragmentation can also be initiated by the loss of a fluorine atom or a neutral molecule of hydrogen fluoride (HF).[6] For perfluorinated compounds, the CF3+ ion is often the most abundant.[7]

The following diagram illustrates the general principle of alpha-cleavage in an amine.

G cluster_0 Alpha-Cleavage of an Aliphatic Amine Molecule R-CH2-NH2 Ion [R-CH2-NH2]+• Molecule->Ion Ionization Fragment1 [CH2=NH2]+ Ion->Fragment1 α-cleavage Fragment2 R• Ion->Fragment2 α-cleavage

Caption: General alpha-cleavage fragmentation pathway of a primary amine.

Comparative Fragmentation Analysis: Case Studies

To illustrate the practical application of these principles, we will compare the fragmentation patterns of a simple fluoroalkyl amine with a more complex, pharmaceutically relevant molecule.

Case Study: Trifluoromethanamine (CF3NH2)

Trifluoromethanamine provides a fundamental example of the influence of a trifluoromethyl group directly attached to the amine.[8] Under electron ionization (EI), the fragmentation is driven by the strong electron-withdrawing nature of the fluorine atoms.[8]

m/zProposed Fragment IonRelative Intensity
85[CF3NH2]+• (Molecular Ion)Third Highest
66[CF2NH2]+Second Highest
46[CH2NF]+•Top Peak
Data sourced from the NIST Mass Spectrometry Data Center.[8]

The fragmentation pathway of trifluoromethanamine can be visualized as follows:

G cluster_1 Proposed EI Fragmentation of Trifluoromethanamine MI [CF3NH2]+• (m/z 85) F1 [CF2NH2]+ (m/z 66) MI->F1 - F• F2 [CH2NF]+• (m/z 46) MI->F2 Rearrangement

Caption: Proposed fragmentation pathway for trifluoromethanamine.

Case Study: 2-Fluoroamphetamine (2-FA)

2-Fluoroamphetamine is a synthetic stimulant where the fluorine atom is on the aromatic ring. While not a "fluoromethyl" amine in the strictest sense, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) often involves derivatization of the amine group, which creates a fluorinated moiety and provides a relevant comparison.[9] Derivatization with reagents like heptafluorobutyric anhydride (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is a common strategy to improve chromatographic performance and generate characteristic high molecular weight fragments.[10][11][12]

The fragmentation of the derivatized amine will be dominated by cleavage at the amide bond and within the fluorinated acyl chain.

Experimental Protocols for GC-MS Analysis

For volatile fluoroalkyl amines, GC-MS with electron ionization is a powerful analytical technique.[8] The following provides a general workflow.

Sample Preparation and Derivatization (for polar amines)

For many primary and secondary amines, derivatization is necessary to reduce polarity, improve peak shape, and enhance thermal stability.[9][10]

Protocol: Trifluoroacetylation with MBTFA [11]

  • Extraction: For biological samples, perform a liquid-liquid extraction of the amine from an alkalinized sample into an organic solvent like tert-butyl methyl ether.

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • Derivatization: Add N-methyl-bis(trifluoroacetamide) (MBTFA) and incubate at a raised temperature (e.g., 60-80 °C) for a specified time (e.g., 20-30 minutes) to form the trifluoroacetyl derivative.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

Caption: A typical workflow for the derivatization of amines for GC-MS analysis.

GC-MS Instrumentation and Parameters

The choice of GC column and MS parameters is critical for successful analysis.

Typical GC-MS Parameters:

  • Gas Chromatograph:

    • Column: A low-bleed, inert capillary column such as an Rxi-5Sil MS is recommended for analyzing derivatized amines.[10]

    • Injection: Splitless injection is often used for trace analysis.

    • Temperature Program: A temperature gradient is employed to ensure good separation of analytes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for quantification of known targets.[11]

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

For less volatile or thermally labile fluoroalkyl amines, Electrospray Ionization (ESI) is the preferred ionization method.[13][14][15] ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation.[13] Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[13][14][15]

Fragmentation of protonated fluoroalkyl amines in ESI-MS/MS will involve the loss of neutral molecules such as HF or the fluoroalkyl group. The fragmentation pathways of even-electron ions generated by ESI can differ significantly from the radical-driven fragmentation seen in EI.[13] Rearrangement reactions can also play a more prominent role.[16]

Conclusion and Future Outlook

The mass spectrometric analysis of fluoroalkyl amines is a multifaceted field where a deep understanding of fundamental fragmentation mechanisms is key to successful structural elucidation. For volatile compounds, GC-MS with EI, often coupled with derivatization, remains a robust technique. The fragmentation is typically dominated by alpha-cleavage, with the fluorine substituents influencing the relative abundance of fragment ions. For more complex or non-volatile molecules, ESI-MS/MS provides a powerful alternative, with fragmentation pathways characterized by neutral losses and rearrangements.

As new fluorinated molecules continue to be developed in the pharmaceutical and agrochemical industries, the need for reliable and predictive mass spectrometric methods will only grow. Future research will likely focus on the use of high-resolution mass spectrometry to differentiate between isobaric fragments and computational chemistry to model and predict fragmentation pathways with greater accuracy.

References

  • Benchchem. (n.d.). Application Note: Analysis of 2-Fluoroamphetamine (2-FA) by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Analysis of Trifluoromethanamine Fragmentation.
  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
  • Budd, R. D., & Leung, W. J. (1979). Gas-liquid chromatographic separation of trifluoroacetamide amphetamine drugs.
  • Hidvégi, E., Fábián, P., Hideg, Z., & Somogyi, G. (2006). GC-MS determination of amphetamines in serum using on-line trifluoroacetylation.
  • Zidkova, M., Svojanovsky, J., & Balikova, M. (2015). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 623-630.
  • Chai, Y., Xiong, X., Yue, L., & Fang, X. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 26(9), 1541-1548.
  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 146-153.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Kertesz, V. (2019).
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Unknown. (n.d.).
  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329.
  • Borges, K. B., de Souza, G. G., & de Souza, A. G. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Borges, K. B., de Souza, G. G., & de Souza, A. G. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

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Safety Operating Guide

Trans-4-(fluoromethyl)cyclohexan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols and disposal procedures for Trans-4-(fluoromethyl)cyclohexan-1-amine . As a fluorinated aliphatic amine, this compound presents a dual hazard profile: it is both a corrosive organic base and a halogenated compound requiring specific waste stream segregation to prevent equipment damage and environmental contamination.

Immediate Safety Assessment & Hazard Profile

Before handling waste, you must understand the chemical's intrinsic behavior. The presence of the fluoromethyl group (


) alongside a primary amine implies specific reactivity distinct from non-halogenated analogs.[1]
PropertyHazard ClassOperational Implication
Chemical Nature Halogenated Aliphatic AmineDO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary; increases disposal cost and complexity.
Corrosivity Skin Corr.[2] 1B / Eye Dam. 1High pH (Basic). Incompatible with acids and oxidizers. Contact causes immediate, irreversible tissue damage.
Reactivity Alkylating PotentialThe

group can be chemically labile. Dehydrofluorination may occur under strong basic conditions or thermal stress, releasing Hydrogen Fluoride (HF).
Flammability Combustible Liquid (Likely)Keep away from ignition sources.[2] Ground/bond containers during transfer.

Pre-Disposal Stabilization & Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can lead to exothermic runaways or toxic gas evolution.

The "Basic Halogenated" Rule

Unlike standard organic amines, this compound must be routed to the Halogenated Waste stream due to the fluorine content. However, because it is basic, it poses a risk if mixed directly with acidic halogenated waste (e.g., acid chlorides, chloroform mixed with acids).

Protocol:

  • Check pH: If the waste solution is highly basic (

    
    ), slowly neutralize it to pH 7-9 using dilute Hydrochloric Acid (HCl) or Sulfuric Acid (
    
    
    
    ) in an ice bath before adding it to the main solvent waste container.
    • Why? Adding a concentrated amine to a waste drum containing acidic residues can cause an immediate boil-over.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans (steel/aluminum) as amines can corrode certain alloys, and fluoride ions (if degradation occurs) attack aluminum vigorously.

Disposal Workflow (Step-by-Step)

The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.

DisposalWorkflow Start Waste Generation: This compound CheckState Is the waste Pure or in Solution? Start->CheckState PureLiquid Pure Liquid/Solid CheckState->PureLiquid Pure Solution Dissolved in Solvent CheckState->Solution Mixture Segregate Segregate into HALOGENATED Waste Container PureLiquid->Segregate Dissolve in compatible halogenated solvent CheckAcid Check pH Compatibility Solution->CheckAcid Neutralize Neutralize to pH 7-9 (Ice Bath) CheckAcid->Neutralize If pH > 10 CheckAcid->Segregate If pH 4-10 Neutralize->Segregate Labeling Label: 'Flammable, Corrosive, Halogenated Organic' Segregate->Labeling Final Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->Final

Figure 1: Decision logic for the safe disposal of fluorinated amine waste. Note the critical pH check to prevent exothermic reactions in waste drums.

Detailed Procedures

A. Solid/Pure Liquid Disposal

If you have expired or pure material:

  • Do not pour down the drain. This is a violation of environmental regulations (e.g., Clean Water Act).

  • Dissolution: Dissolve the material in a small amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol) to facilitate incineration.

  • Labeling: Clearly mark the container with "Contains Fluorinated Amines" . This alerts the disposal facility to use scrubbers for Hydrogen Fluoride (HF) generation during incineration.

B. Spill Cleanup (Emergency Protocol)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear a full-face respirator with organic vapor/amine cartridges, butyl rubber gloves, and a lab coat.

  • Absorb: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels (amines can react with cellulose exothermically).

  • Neutralize Surface: After absorbing the bulk liquid, wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize residues.

  • Pack: Place used absorbent in a sealed bag, then into the Halogenated Waste container.

Regulatory & Compliance Data

RegulationClassificationCode/Note
RCRA (USA) Hazardous WasteLikely D001 (Ignitable) and D002 (Corrosive).
EPA Waste Stream Halogenated OrganicsMust be incinerated at

with flue gas scrubbing to capture HF.
DOT (Transport) Corrosive Liquid, FlammableUN 2734 (Amines, liquid, corrosive, flammable, n.o.s.) is a common classification for such analogs.

References

  • National Institutes of Health (NIH) - PubChem. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride Safety Data. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste. Retrieved from [Link]

Sources

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